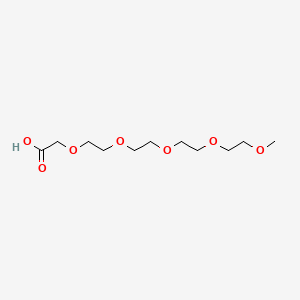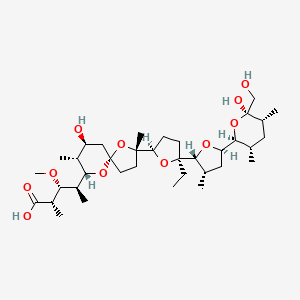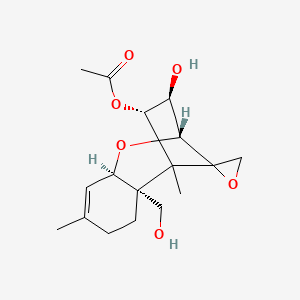
Acide 2,5,8,11,14-pentaoxahexadécanoïque
Vue d'ensemble
Description
m-PEG5-CH2COOH is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Bioconjugaison
L'acide mPEG4-CH2COOH est couramment utilisé dans les processus de bioconjugaison. Le groupe acide carboxylique terminal peut réagir avec les groupes amine primaires en présence d'activateurs comme l'EDC ou le DCC pour former des liaisons amides stables. Cette réaction est essentielle pour attacher des chaînes de PEG aux biomolécules, améliorant ainsi leur solubilité et leur stabilité en milieu aqueux .
Systèmes d'administration de médicaments
La nature hydrophile de l'acide mPEG4-CH2COOH en fait un excellent candidat pour les applications de délivrance de médicaments. Il peut être utilisé pour modifier la surface de vecteurs de médicaments, tels que les liposomes ou les nanoparticules, afin d'améliorer leur temps de circulation dans la circulation sanguine et de réduire l'immunogénicité .
Hydrogels de PEG
L'acide mPEG4-CH2COOH peut être utilisé dans la formation d'hydrogels de PEG, qui sont utilisés dans diverses applications biomédicales telles que l'ingénierie tissulaire et la cicatrisation des plaies. Le groupe acide carboxylique permet la réticulation avec d'autres molécules, créant un réseau tridimensionnel qui peut contenir des quantités importantes d'eau .
Fonctionnalisation de surface
Ce composé est également utilisé pour la fonctionnalisation de surface. Il peut être greffé sur des surfaces pour introduire une fonctionnalité acide carboxylique, qui peut ensuite être utilisée pour des modifications chimiques supplémentaires ou pour attacher des biomolécules .
Recherche sur les ligands
En recherche sur les ligands, l'acide mPEG4-CH2COOH joue un rôle de molécule de support dans les études de liaison multivalente. Sa chaîne de PEG fournit un lieur flexible qui peut améliorer les caractéristiques de liaison des ligands à leurs cibles .
Support de synthèse peptidique
Le composé est utilisé comme support en synthèse peptidique. Il peut aider à la production de peptides en fournissant un environnement stable et inerte qui protège les groupes réactifs pendant le processus de synthèse .
Composés polymères greffés
L'acide mPEG4-CH2COOH est impliqué dans la synthèse de composés polymères greffés. Ces matériaux ont des applications dans la création de surfaces intelligentes et de matériaux dotés de propriétés sensibles .
Revêtements fonctionnels
Enfin, l'acide mPEG4-CH2COOH est utilisé dans le développement de revêtements fonctionnels. Ces revêtements peuvent fournir des propriétés uniques telles que la résistance au salissement, une meilleure biocompatibilité et des capacités de délivrance ciblée .
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZAHIJJCRGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166842 | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16024-66-1 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














